2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Overview
Description
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C28H31N3O4 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-{[3-(acetylamino)-2,4-dimethylbenzyl]amino}-2-oxoethoxy)-N-(3,5-dimethylphenyl)benzamide is 473.23145648 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Applications
One study examined the anticonvulsant activities of N-(substituted)-4-aminobenzamides, investigating their ability to inhibit seizures in rats. These compounds, including analogs structurally similar to the specified chemical, show potential in the development of new anticonvulsant drugs. Efforts to limit metabolic inactivation of these compounds led to the synthesis of new analogs, highlighting their therapeutic potential in epilepsy and seizure disorders (Afolabi & Okolie, 2013).
Anticancer Properties
Another area of research involves the synthesis and biological evaluation of benzamide derivatives as histone deacetylase (HDAC) inhibitors, showcasing their antitumor activities. Compounds like MGCD0103 demonstrate selective inhibition of HDACs, blocking cancer cell proliferation and inducing apoptosis. This suggests the potential of benzamide derivatives, including those structurally related to the specified compound, in cancer therapy (Zhou et al., 2008).
Synthesis and Characterization of Novel Derivatives
Research also extends to the synthesis of new thiazole and pyrazole derivatives based on benzothiophene moieties, incorporating benzamide structures. These synthesized compounds have been evaluated as antimicrobial agents, with some showing promising activities. Such studies underline the versatility of benzamide derivatives in synthesizing new compounds with potential biomedical applications (Gouda et al., 2010).
Development of Radiopharmaceuticals
The synthesis of rhenium and technetium complexes with benzamidine ligands, including studies on their structural and spectroscopic characterization, points to applications in radiopharmaceuticals. These complexes demonstrate how benzamide derivatives can contribute to the development of diagnostic and therapeutic agents in nuclear medicine (Huy et al., 2008).
Chemical Synthesis and Material Science
Benzamide derivatives have also been utilized in the synthesis of hyperbranched aromatic polyimides, indicating their role in material science. These studies explore the potential of benzamide-based compounds in creating materials with desirable thermal and chemical properties, relevant for various industrial applications (Yamanaka et al., 2000).
Properties
IUPAC Name |
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4/c1-17-12-18(2)14-23(13-17)31-28(34)24-8-6-7-9-25(24)35-16-26(33)29-15-22-11-10-19(3)27(20(22)4)30-21(5)32/h6-14H,15-16H2,1-5H3,(H,29,33)(H,30,32)(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBWNBVMPLANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=CC(=C3)C)C)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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